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Compound of Interest

Compound Name: 2-O-(4-Iodobenzyl)glucose

Cat. No.: B010669 Get Quote

An in-depth guide to the synthesis of 2-O-(4-Iodobenzyl)glucose is detailed below, designed

for researchers and professionals in drug development. This document outlines a

comprehensive, multi-step protocol, including reaction conditions, purification methods, and

characterization.

Introduction
2-O-(4-Iodobenzyl)glucose is a carbohydrate derivative with potential applications in

medicinal chemistry and chemical biology. The presence of the iodobenzyl group allows for

further functionalization, such as cross-coupling reactions, and can serve as a heavy atom for

X-ray crystallography studies of protein-carbohydrate complexes. This guide provides a

detailed protocol for its synthesis, based on established methods of selective O-benzylation of

glucose.

The synthesis strategy involves three main stages:

Protection of the hydroxyl groups at the C-4 and C-6 positions of a glucose precursor.

Regioselective benzylation at the C-2 position.

Deprotection to yield the final product.
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A potential synthetic route to 2-O-(4-Iodobenzyl)glucose is outlined below. This scheme

employs protective group strategies to achieve regioselectivity.

Methyl α-D-glucopyranoside Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzaldehyde, ZnCl2 Dibutylstannylene acetal intermediateBu2SnO, Toluene, reflux Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside4-Iodobenzyl bromide, DMF 2-O-(4-Iodobenzyl)glucoseAcidic Hydrolysis (e.g., TFA)

Click to download full resolution via product page

Caption: Overall synthetic pathway for 2-O-(4-Iodobenzyl)glucose.

Experimental Protocols
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-
glucopyranoside
This initial step protects the C-4 and C-6 hydroxyl groups, which exhibit similar reactivity.

Materials:

Methyl α-D-glucopyranoside

Benzaldehyde

Anhydrous Zinc Chloride (ZnCl₂)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.

Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).

Add benzaldehyde (2.5 equivalents) to the mixture.

Stir the reaction mixture at room temperature for 24 hours.

Pour the reaction mixture into ice-cold water with vigorous stirring.
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The precipitated product is filtered, washed thoroughly with cold water and petroleum

ether.

Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-

glucopyranoside.

Step 2: Regioselective 2-O-benzylation
This step utilizes a dibutylstannylene acetal intermediate to direct the benzylation to the C-2

position.[1]

Materials:

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Dibutyltin oxide (Bu₂SnO)

4-Iodobenzyl bromide

Anhydrous Toluene

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin

oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water

using a Dean-Stark apparatus for 4 hours.

The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as

a white solid.

The crude stannylene acetal is dissolved in anhydrous DMF.

4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.

The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.
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After completion of the reaction (monitored by TLC), the solvent is removed under reduced

pressure.

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-

glucopyranoside.

Step 3: Deprotection
The final step involves the removal of the methyl glycoside and the benzylidene acetal to yield

the target compound.

Materials:

Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

Trifluoroacetic acid (TFA)

Water

Dichloromethane (DCM)

Procedure:

Dissolve the protected glucose derivative from Step 2 in a mixture of DCM and water (10:1

v/v).

Add trifluoroacetic acid (TFA) dropwise at 0°C until a concentration of 90% TFA is

reached.

Stir the reaction mixture at room temperature for 4 hours.

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution

until the pH is neutral.

The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography (eluent: ethyl

acetate/methanol gradient) to yield 2-O-(4-Iodobenzyl)glucose.

Data Presentation
The following tables summarize typical quantitative data for the synthesis of O-benzylated

glucose derivatives, which can be expected for the synthesis of 2-O-(4-Iodobenzyl)glucose.

Table 1: Reactants and Stoichiometry

Step Reactant Molar Eq.

1 Methyl α-D-glucopyranoside 1.0

Benzaldehyde 2.5

Zinc Chloride 1.5

2
Methyl 4,6-O-benzylidene-α-D-

glucopyranoside
1.0

Dibutyltin oxide 1.1

4-Iodobenzyl bromide 1.2

3

Methyl 2-O-(4-Iodobenzyl)-4,6-

O-benzylidene-α-D-

glucopyranoside

1.0

Trifluoroacetic acid Excess

Table 2: Reaction Conditions and Yields
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Step Solvent
Temperature
(°C)

Time (h)
Typical Yield
(%)

1 DMF Room Temp. 24 85-95

2
Toluene, then

DMF
Reflux, then 80 4, then 6 60-70

3 DCM/H₂O/TFA 0 to Room Temp. 4 70-80

Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of 2-O-(4-
Iodobenzyl)glucose.
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Step 1: Protection

Step 2: Benzylation

Step 3: Deprotection

Mix Methyl α-D-glucopyranoside,
Benzaldehyde, and ZnCl2 in DMF

Stir at RT for 24h

Precipitate in Ice Water

Filter and Wash

Recrystallize from Ethanol

Reflux Protected Glucose with Bu2SnO
(Azeotropic Distillation)

Proceed to Benzylation

Evaporate Toluene

Dissolve in DMF, Add 4-Iodobenzyl bromide

Heat at 80°C for 6h

Evaporate DMF

Silica Gel Chromatography

Dissolve Benzylated Intermediate
in DCM/H2O

Proceed to Deprotection

Add TFA at 0°C

Stir at RT for 4h

Neutralize with NaHCO3

Extract with DCM

Dry and Concentrate

Silica Gel Chromatography

S

Final Product:
2-O-(4-Iodobenzyl)glucose

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-O-(4-Iodobenzyl)glucose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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